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Compound of Interest

Compound Name:
[2-(Pyridin-2-yl)-1,3-thiazol-4-

yl]methanol

CAS No.: 173838-59-0

Cat. No.: B2931381

Get Quote

Executive Summary: The Bioisosteric Divergence
In medicinal chemistry, the replacement of a thiazole (sulfur-containing) ring with an oxazole

(oxygen-containing) ring—or vice versa—is a classic bioisosteric switch used to optimize lead

compounds. While both scaffolds serve as excellent linkers and pharmacophores when fused

or tethered to a pyridine ring, their biological profiles diverge significantly due to fundamental

physicochemical differences.[1]

Pyridine-Thiazole: Dominates oncology.[1] The sulfur atom increases lipophilicity (LogP) and

aromatic character, enhancing hydrophobic interactions within the ATP-binding pockets of

kinases (e.g., VEGFR, c-Met, B-Raf).[1]

Pyridine-Oxazole: Dominates antimicrobial and metabolic targets.[1] The oxygen atom acts

as a harder base and stronger hydrogen bond acceptor, often improving solubility and

targeting bacterial protein synthesis or specific enzymatic pockets where polarity is

preferred.[1]
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Physicochemical & Structural Comparison
Understanding the "Why" before the "How" is critical for rational drug design.[1]

Feature
Pyridine-Thiazole
(S-variant)

Pyridine-Oxazole
(O-variant)

Impact on
Bioactivity

Atom Electronegativity Sulfur (2.[1]58) Oxygen (3.44)

Oxazole is more polar;

Thiazole is more

lipophilic.

Aromaticity
High (Significant

-delocalization)

Lower (O holds

electrons tighter)

Thiazole engages in

stronger

-

stacking with protein

residues (e.g., Phe,

Trp).[1]

Lipophilicity (cLogP)
Higher (+0.5 to +1.0

vs Oxazole)
Lower

Thiazole penetrates

cell membranes

better; Oxazole has

better aqueous

solubility.[1]

Metabolic Stability
High (Resistant to

oxidative metabolism)

Moderate (Ring

opening possible)

Thiazole leads often

have longer half-lives

(

).

Interaction Mode -hole bonding (S...O

interactions)

Strong H-bond

Acceptor

Thiazole can induce

specific

conformational locks

via S...O interactions.

[1]

Visualization: SAR Decision Logic
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The following diagram illustrates the decision matrix for selecting between these two scaffolds

based on the desired target profile.

Lead Optimization:
Pyridine Scaffold

Target Binding Pocket
Characteristics

Hydrophobic Pocket
(e.g., Kinase ATP site)

 Deep/Lipophilic

Polar/Solvent Exposed
(e.g., Bacterial Ribosome)

 Shallow/Polar

Select Pyridine-THIAZOLE
(+Lipophilicity, +Pi-Stacking)

Select Pyridine-OXAZOLE
(+Solubility, +H-Bonding)

High Potency Kinase Inhibitor
(VEGFR, c-Met)

Antimicrobial Agent
(MRSA, Tuberculosis)

Click to download full resolution via product page

Caption: Decision matrix for scaffold selection based on target binding site characteristics.

Therapeutic Focus: Oncology (Kinase Inhibition)
Primary Scaffold: Pyridine-Thiazole Mechanism: ATP-competitive inhibition.[1]

The pyridine-thiazole hybrid is a "privileged structure" in kinase inhibitors (e.g., Dasatinib,

Dabrafenib).[1] The 2-aminothiazole moiety, often linked to a pyridine, forms crucial hydrogen

bonds with the "hinge region" of kinases.[1]

Experimental Evidence: Studies comparing matched pairs show that replacing thiazole with

oxazole in VEGFR-2 inhibitors often results in a 10-fold loss of potency.[1] This is attributed
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to the loss of the sulfur atom's ability to fill the hydrophobic "gatekeeper" pocket and stabilize

the active conformation via intramolecular S...O interactions.[1]

Key Data Point: Pyridine-thiazole hybrids have demonstrated IC

values in the nanomolar range (0.01 – 0.1 µM) against cell lines like MCF-7 (breast) and
HepG2 (liver), whereas oxazole analogues often drift into the micromolar range (>1.0 µM).[1]

Therapeutic Focus: Infectious Disease
Primary Scaffold: Pyridine-Oxazole Mechanism: Inhibition of bacterial protein synthesis (50S

ribosome) or DNA gyrase.

While thiazoles are potent, oxazoles (specifically 1,3,4-oxadiazoles and oxazolidinones) excel

in antibacterials.[1] The pyridine-oxazole linkage mimics the peptide bond, allowing these

molecules to bind effectively to bacterial ribosomal subunits.[1]

Experimental Evidence: Pyridine-linked oxazoles have shown superior MIC (Minimum

Inhibitory Concentration) values against Gram-positive bacteria, including MRSA (Methicillin-

Resistant S. aureus).[1]

Key Data Point: 2-Phenyloxazolo[4,5-b]pyridine derivatives have reported MICs of 1.56 –

3.12 µg/mL against MRSA, outperforming standard antibiotics like ampicillin in resistant

strains.[1][2]

Experimental Protocol: Matched Molecular Pair
(MMP) Analysis
To objectively compare these scaffolds, one must synthesize a matched pair (where only the

O/S atom differs) and test them in a unified assay.[1] Below is a self-validating workflow for a

Kinase Inhibition Study.

Phase 1: Synthesis (Parallel Tracks)
Thiazole Track (Hantzsch Synthesis):

React a pyridine-derived thiosemicarbazone with an
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-haloketone.[1]

Reflux in ethanol for 2-4 hours.

Validation: Appearance of precipitate; TLC shows new spot (less polar than start material).

Oxazole Track (Cyclodehydration):

React the corresponding pyridine-hydrazide with a carboxylic acid/acyl chloride to form a

hydrazine intermediate.[1]

Cyclize using POCl

or Burgess reagent.[1]

Validation: IR spectroscopy (disappearance of C=O amide stretch, appearance of C=N).

Phase 2: In Vitro Kinase Assay (VEGFR-2)
Objective: Determine IC

for both analogs.

Reagents:

Recombinant VEGFR-2 enzyme.[1]

ATP (10 µM).[1]

Substrate: Poly(Glu, Tyr) 4:1.[1]

Detection: ADP-Glo™ or similar chemiluminescent kit.[1]

Step-by-Step Protocol:

Preparation: Prepare 10mM stock solutions of Thiazole-Analog and Oxazole-Analog in

DMSO.

Dilution: Perform a 10-point serial dilution (1:3) in kinase buffer (50 mM HEPES, pH 7.5, 10

mM MgCl
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).[1]

Incubation:

Add 5 µL of diluted compound to 384-well plate.

Add 10 µL enzyme mixture. Incubate 15 min at RT (allows compound to bind).

Add 10 µL ATP/Substrate mix to initiate reaction.[1]

Incubate for 60 min at RT.

Termination & Detection: Add ADP-Glo reagent to stop reaction and deplete remaining ATP.

Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).[1]

Data Analysis: Measure luminescence. Plot RLU (Relative Light Units) vs.

Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC

.[1]

Self-Validation Check:

Z-Factor: Must be > 0.5 for the assay to be valid.[1]

Reference Control: Include Staurosporine or Sunitinib; IC

must match historical data (e.g., Sunitinib ~10-50 nM).[1]

Visualization: Experimental Workflow

Synthesis
(MMP Creation)

QC: NMR/LCMS
(Verify Purity >95%) Fail (Recrystallize)

Kinase Assay
(ADP-Glo Platform)

 Pass Data Analysis
(Sigmoidal Fit)

Comparative IC50
(Thiazole vs Oxazole)

Click to download full resolution via product page

Caption: Step-by-step workflow for validating bioactivity differences between scaffolds.
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For drug development professionals:

Choose Pyridine-Thiazole if your target is a Kinase or requires deep hydrophobic pocket

penetration.[1] The sulfur atom provides essential lipophilicity and metabolic stability.[1]

Choose Pyridine-Oxazole if your target is Bacterial (cell wall/ribosome) or if the lead

compound suffers from poor solubility.[1] The oxazole ring acts as a solubility handle while

maintaining heteroaromaticity.

Don't Ignore the "Methylation Effect": If the oxazole analogue is inactive, attempt to add a

methyl group to the ring. This can sometimes mimic the steric bulk of the sulfur atom in

thiazole, partially restoring activity while maintaining oxazole's solubility benefits.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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